N-(1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(1,3,4-Thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with 4-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been investigated for its anticancer properties. It has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Industry: The compound is also used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its application in the field of materials science is an area of ongoing research .
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Biphenyl derivatives: Compounds with biphenyl structures also show diverse biological activities and are used in various applications.
Uniqueness: N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of the thiadiazole and biphenyl moieties. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-phenyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(17-15-18-16-10-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFUPZPUPGWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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